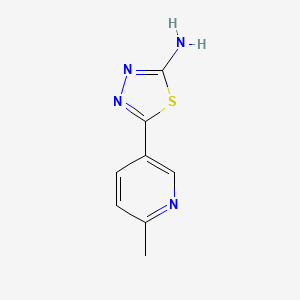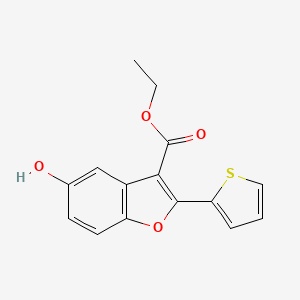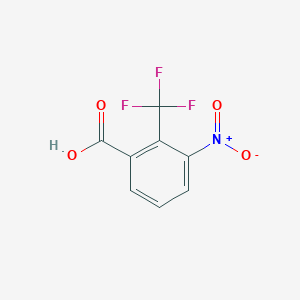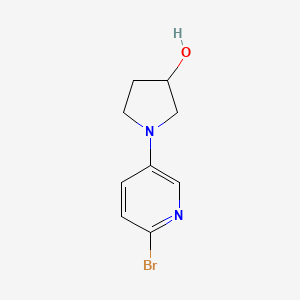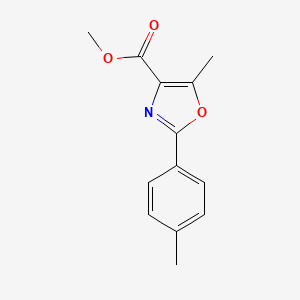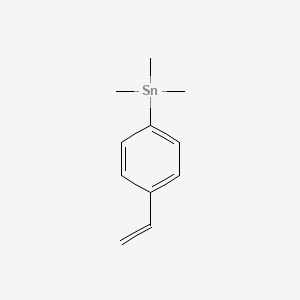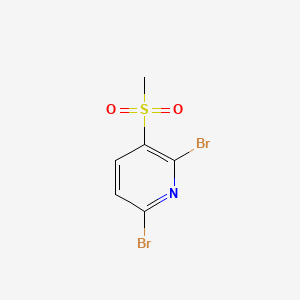
2,6-Dibromo-4-fluorophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,6-Dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s bromine and fluorine atoms can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Biochemical Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-fluorophenyl isothiocyanate involves its ability to react with nucleophilic groups in proteins and other biomolecules. The isothiocyanate group forms covalent bonds with amino groups, thiols, and other nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in proteomics and biochemical studies to label and identify specific proteins and enzymes .
Comparación Con Compuestos Similares
2,6-Dibromo-4-fluorophenyl isothiocyanate can be compared with other similar compounds, such as:
2,6-Dibromo-4-fluorophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of an isothiocyanate group.
2,6-Difluorophenyl isothiocyanate: This compound has fluorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.
2,4-Dibromo-6-fluorophenyl isothiocyanate: This isomer has the bromine and fluorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C7H2Br2FNS |
|---|---|
Peso molecular |
310.97 g/mol |
Nombre IUPAC |
1,3-dibromo-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clave InChI |
HFDLRDHWGQFRAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=C=S)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


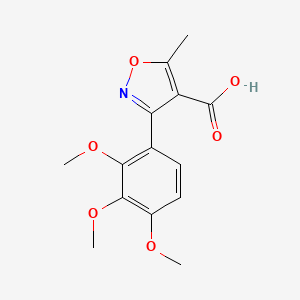
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
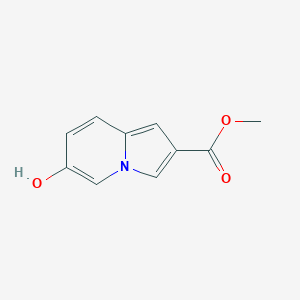
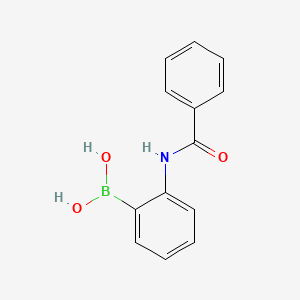

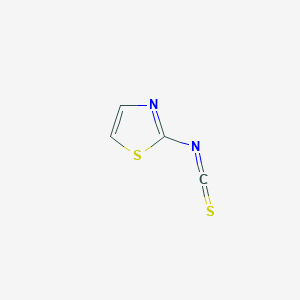
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
